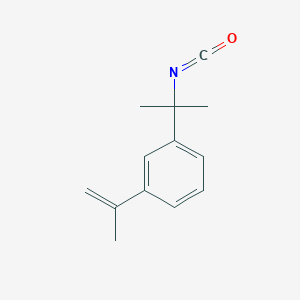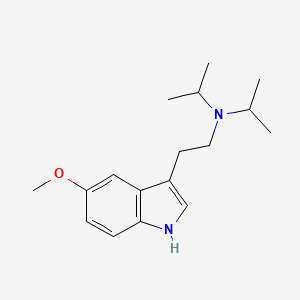
5-甲氧基-N,N-二异丙基色胺
描述
5-甲氧基-N,N-二异丙基色胺是一种属于色胺类的迷幻化合物。 它以其致幻和致迷幻作用而闻名,常被称为“狐狸甲氧基”或简单地“狐狸”。这种化合物是二异丙基色胺的甲氧基衍生物,因其精神活性而被用于娱乐 .
科学研究应用
5-甲氧基-N,N-二异丙基色胺已被用于各种科学研究应用:
化学: 它作为研究色胺类结构-活性关系的模型化合物。
生物学: 研究重点是其对血清素受体的影响及其潜在的神经毒性.
医学: 虽然没有广泛用于医学,但它已被研究其在治疗某些精神疾病方面的潜在治疗效果。
工业: 由于其精神活性特性和法律限制,其在工业中的应用受到限制。
作用机制
5-甲氧基-N,N-二异丙基色胺的主要作用机制是激动 5-HT2A 受体,这是其致幻作用的原因。 它也可能作为单胺氧化酶抑制剂,影响神经递质的代谢 .
生化分析
Biochemical Properties
5-Methoxy-N,N-diisopropyltryptamine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as a competitive inhibitor of the serotonin transporter (SERT) and has high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors . These interactions lead to the modulation of serotonin levels in the brain, contributing to its hallucinogenic effects. Additionally, 5-Methoxy-N,N-diisopropyltryptamine has been shown to interact with dopamine and glutamate receptors, further influencing neurotransmitter release and signaling pathways .
Cellular Effects
The effects of 5-Methoxy-N,N-diisopropyltryptamine on various cell types and cellular processes are profound. In neuronal cells, it increases the release of dopamine, serotonin, and glutamate, leading to altered neurotransmission and synaptic plasticity . The compound has been demonstrated to induce cytotoxic effects in cell lines such as COS-7, SH-SY5Y, and Hep G2 . Furthermore, exposure to 5-Methoxy-N,N-diisopropyltryptamine during adolescence has been linked to oxidative DNA damage and impaired cognitive functions in animal models .
Molecular Mechanism
At the molecular level, 5-Methoxy-N,N-diisopropyltryptamine exerts its effects primarily through agonism of the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, including the release of intracellular calcium and activation of protein kinase C (PKC). Additionally, 5-Methoxy-N,N-diisopropyltryptamine inhibits the serotonin transporter, resulting in increased extracellular serotonin levels . The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-N,N-diisopropyltryptamine change over time. The compound is rapidly absorbed, with peak effects occurring within 1 to 1.5 hours after administration . Its neurotoxic effects, such as DNA damage, can persist for extended periods, up to 60 days post-treatment . The stability and degradation of 5-Methoxy-N,N-diisopropyltryptamine in biological systems are influenced by factors such as pH and temperature, which can affect its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 5-Methoxy-N,N-diisopropyltryptamine vary with different dosages in animal models. At lower doses, the compound induces mild hallucinogenic effects and increases neurotransmitter release . At higher doses, it can cause significant neurotoxicity, including oxidative DNA damage and impaired cognitive functions . Chronic administration of 5-Methoxy-N,N-diisopropyltryptamine during adolescence has been shown to result in long-term behavioral and neurological deficits .
Metabolic Pathways
5-Methoxy-N,N-diisopropyltryptamine undergoes several metabolic pathways in the body. The primary pathways include O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and direct hydroxylation on the aromatic ring . These metabolites can be further conjugated to sulfate and glucuronide, facilitating their excretion . The involvement of cytochrome P450 enzymes, particularly CYP2D6 and CYP1A1, in the metabolism of 5-Methoxy-N,N-diisopropyltryptamine has been documented .
Transport and Distribution
Within cells and tissues, 5-Methoxy-N,N-diisopropyltryptamine is transported and distributed through interactions with various transporters and binding proteins. It specifically inhibits the serotonin transporter (SERT), leading to increased extracellular serotonin levels . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system . Additionally, 5-Methoxy-N,N-diisopropyltryptamine’s interaction with dopamine and glutamate transporters further affects its localization and accumulation in specific brain regions .
Subcellular Localization
The subcellular localization of 5-Methoxy-N,N-diisopropyltryptamine is primarily within neuronal cells, where it interacts with serotonin receptors on the cell membrane . The compound’s lipophilic nature allows it to penetrate cellular membranes and reach intracellular targets . Post-translational modifications, such as phosphorylation, may influence its activity and localization within specific subcellular compartments . The targeting of 5-Methoxy-N,N-diisopropyltryptamine to specific organelles, such as mitochondria, can impact its function and contribute to its overall biochemical effects .
准备方法
合成路线和反应条件
5-甲氧基-N,N-二异丙基色胺的合成通常涉及以下步骤:
起始原料: 合成从吲哚开始,然后进行一系列反应以引入甲氧基和二异丙基氨基。
甲氧基化: 吲哚首先被甲氧基化以形成5-甲氧基吲哚。
烷基化: 然后用二异丙基胺烷基化5-甲氧基吲哚以引入二异丙基氨基。
工业生产方法
由于在许多国家中被列为管制物质,5-甲氧基-N,N-二异丙基色胺的工业生产方法没有得到很好的记录。 大规模有机合成的普遍原则,例如反应条件的优化和提纯工艺,将适用。
化学反应分析
反应类型
5-甲氧基-N,N-二异丙基色胺会经历几种类型的化学反应,包括:
氧化: 这种化合物可以被氧化以形成各种代谢产物。
还原: 还原反应可以改变分子中存在的官能团。
取代: 取代反应可以在吲哚环或胺基上发生。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用像氢化铝锂这样的还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应。
主要产品
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化会导致形成羟基化或羧基化衍生物。
相似化合物的比较
类似化合物
二异丙基色胺 (DiPT): 没有甲氧基的母体化合物。
5-甲氧基-N,N-二甲基色胺 (5-MeO-DMT): 另一种具有类似精神活性作用的甲氧基取代色胺。
N,N-二甲基色胺 (DMT): 一种著名的迷幻色胺。
独特性
5-甲氧基-N,N-二异丙基色胺因其独特的取代模式而独一无二,与其他色胺相比,它赋予了不同的药理特性。 其甲氧基和二异丙基氨基的组合导致独特的受体结合特征和精神活性作用 .
如果您还有其他问题或需要更多详细信息,请随时询问!
属性
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPMBJFRRVTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193209 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-34-5 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12D06G8W8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



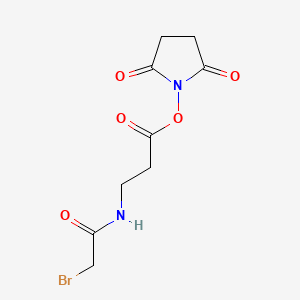
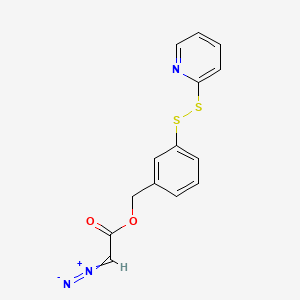
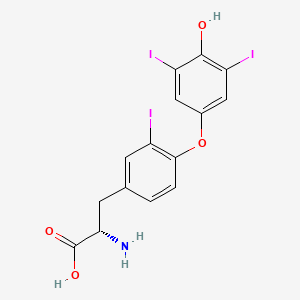

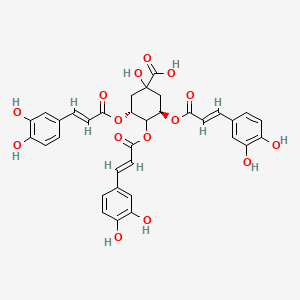
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)
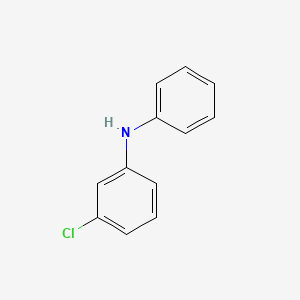

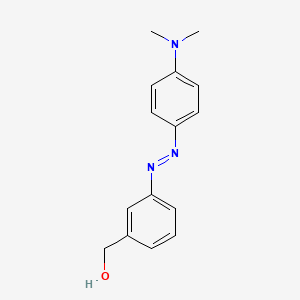
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
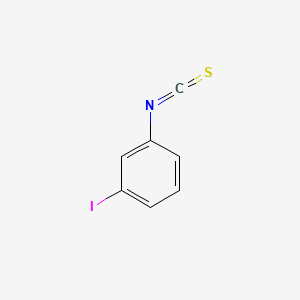
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
